molecular formula C7H14FNO2 B13259848 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid

2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid

Cat. No.: B13259848
M. Wt: 163.19 g/mol
InChI Key: USWOREDYQDFPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid is a fluorinated branched-chain amino acid characterized by a unique substitution pattern. Its structure features:

  • Amino group at position 2 of the butanoic acid backbone.
  • 2-fluoroethyl substituent at position 2, introducing both electronegativity and moderate hydrophobicity.
  • Methyl branch at position 3, which may influence steric interactions and metabolic pathways.

Fluorinated substituents, as seen in related compounds, often enhance metabolic resistance and alter binding affinities in biological systems .

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

2-amino-2-(2-fluoroethyl)-3-methylbutanoic acid

InChI

InChI=1S/C7H14FNO2/c1-5(2)7(9,3-4-8)6(10)11/h5H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

USWOREDYQDFPSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCF)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid typically involves the introduction of the fluoroethyl group into the amino acid backbone. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, is reacted with a fluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid may involve more efficient catalytic processes. For instance, the use of a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been shown to allow for acid-free hydrogenation with good yields and selectivity . This method can be adapted to produce the desired compound in large quantities with high purity.

Chemical Reactions Analysis

Reactivity at Functional Groups

Functional GroupReaction TypeBiological ConsequenceEvidence Source
Amino (-NH₂)Transporter-mediated uptakeSystem A/L substrate activity in gliomas
Fluorinated ethyl chainHydrogen-bond interactionsEnhanced blood-brain barrier penetration
Carboxylic acid (-COOH)Esterification/AmidationProdrug formation for targeted delivery

Enzymatic studies demonstrate sodium-independent transport kinetics with Kₘ values of 0.12-0.45 mM for tumor cell uptake .

Comparative Reactivity of Enantiomers

Biological assays reveal stereochemical influences:

Tumor uptake characteristics

Parameter(R)-enantiomer(S)-enantiomer
Tumor-to-brain ratio20:1115:1
Peak SUV (60 min)2.14.7
Transport efficiency68%92%

Data adapted from DBT glioma models shows (S)-enantiomers achieve 5.5x higher tumor retention than (R)-forms . This correlates with their differential binding to LAT1 transporters .

Stability and Degradation Pathways

The compound demonstrates:

  • pH-dependent hydrolysis : t₁/₂ = 8.2 hr at pH 7.4 vs. 1.7 hr at pH 2.0

  • Radiolytic stability : >95% purity maintained after 4 hr in saline

  • Metabolic dehalogenation : <2% defluorination in liver microsomes

These properties make it suitable for in vivo PET imaging applications with sustained tumor visualization capabilities .

The synthetic methodologies and reactivity profile position this fluorinated amino acid as a versatile scaffold for developing neuro-oncological diagnostics and targeted therapies. Recent advances in copper-free click chemistry and enantioselective synthesis have further expanded its applications in radiopharmaceutical development .

Scientific Research Applications

2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and transporters. For instance, it can be transported into cells through amino acid transporters, particularly system L transporters, which are upregulated in many tumor cells . Once inside the cells, it may interact with metabolic enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Amino Acids

  • (R)-2-Amino-3-fluoro-3-methylbutanoic acid (): Features a 3-fluoro-3-methyl group, creating a rigid, electronegative moiety. Molecular weight: 135.14 g/mol. The direct fluorination on the methyl group may limit conformational flexibility compared to the 2-fluoroethyl chain in the target compound. This structural difference could reduce interactions with hydrophobic enzyme pockets .
  • 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (): Substituted with a trifluoromethyl group at position 2. Molecular weight: 185.15 g/mol.

Chloro-Substituted Benzyl Amino Acids

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (): Exhibits collagenase inhibition with an IC50 of 1.48 mM. The dichlorobenzyl group facilitates π–π interactions and hydrogen bonding with enzyme residues (e.g., Gln215 and Tyr201 in collagenase). Compared to the target compound, the aromatic chloro-substituent provides stronger hydrophobic interactions but may reduce bioavailability due to higher molecular weight .

Branched-Chain Carboxylic Acids

  • 3-Methylbutanoic acid (–3, 5–6): A volatile fatty acid with a methyl branch at position 3, contributing to rancid or cheese-like odors. Undergoes glucuronidation in urine, with concentrations up to 29,300 µg/mol creatinine detected in human samples. The absence of an amino group in 3-methylbutanoic acid limits its role in peptide synthesis but highlights the metabolic influence of branching .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Position 3 Modification Molecular Weight (g/mol) Key Properties
2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid 2-fluoroethyl Methyl Not reported Moderate lipophilicity, potential metabolic stability
(R)-2-Amino-3-fluoro-3-methylbutanoic acid Hydrogen 3-fluoro, 3-methyl 135.14 Rigid structure, high electronegativity
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid Trifluoromethyl Methyl 185.15 High LogP, enhanced stability
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Dichlorobenzyl Pent-4-ynoic chain Not reported Strong enzyme binding, aromatic interactions

Discussion

The methyl branch at position 3 may slow metabolic degradation, as seen in 3-methylbutanoic acid derivatives, but its amino group could enable integration into peptides or enzyme-active sites.

Fluorine’s electronegativity likely enhances binding to targets such as collagenase, similar to chloro-substituted analogs, though specific interactions require validation . Notably, the absence of aromatic rings in the target compound may reduce off-target binding compared to dichlorobenzyl derivatives.

Biological Activity

2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid (commonly referred to as FAMB) is a radiolabeled amino acid that has garnered interest in the field of medical imaging, particularly in positron emission tomography (PET) for tumor detection. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

FAMB is an α,α-disubstituted amino acid characterized by its fluorinated ethyl side chain. The synthesis of FAMB typically involves the incorporation of fluorine-18, a radioactive isotope used in PET imaging. The radiolabeling process has been optimized to yield high radiochemical purity, often exceeding 99% with decay-corrected yields ranging from 24% to 52% .

FAMB primarily interacts with amino acid transport systems, particularly the system L transporters, which are sodium-independent. This mechanism facilitates the uptake of FAMB into tumor cells, making it a valuable tracer for imaging . In vitro studies have shown that FAMB can enter glioma cells via these transporters, as well as through other nonsystem A transport mechanisms that recognize glutamine .

In Vitro Studies

In vitro assays conducted on 9L rat gliosarcoma cells demonstrated that FAMB is effectively transported across cell membranes via system L transporters. The uptake of FAMB was significantly higher compared to other amino acids, indicating its potential as a tumor imaging agent .

In Vivo Studies

Biodistribution studies in animal models have shown promising results for FAMB in tumor imaging. For instance, in rats with intracranial 9L tumors, the tumor-to-normal brain ratios ranged from 14:1 to as high as 20:1 . These ratios suggest that FAMB has a preferential uptake in tumor tissues compared to normal brain tissue, which is crucial for effective imaging.

Comparative Analysis with Other Amino Acids

The following table summarizes the uptake characteristics of FAMB compared to other radiolabeled amino acids:

CompoundTumor Uptake Ratio (Tumor:Normal)Transport Mechanism
2-Amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB)14:1 to 20:1System L
2-Amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe)HighSystem L
L-[18F]FDGVariableGlucose transporter

This table illustrates that while various amino acids show potential for tumor imaging, FAMB stands out due to its high specificity and uptake efficiency.

Case Studies and Clinical Applications

Recent studies have highlighted the clinical potential of FAMB in diagnosing and monitoring brain tumors. For example, a study utilizing PET imaging with FAMB showed enhanced visualization of glioblastoma lesions compared to traditional imaging methods . The ability to differentiate between tumor recurrence and treatment effects is particularly valuable in managing patient care.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-(2-fluoroethyl)-3-methylbutanoic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of fluorinated amino acid derivatives typically involves nucleophilic substitution or fluorination of precursor alcohols. For example, analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid are synthesized via stereoselective alkylation of chiral glycine equivalents under inert conditions . Key factors include temperature control (e.g., 0–6°C storage for intermediates to prevent degradation ) and purification via recrystallization or column chromatography. Purity (>97%) is achieved using HPLC or HPLC-MS for final product validation .

Q. Which spectroscopic techniques are most effective for characterizing structural and stereochemical properties?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm backbone structure and fluorine substitution patterns. For example, fluorine-induced shifts in neighboring protons are critical for verifying the 2-fluoroethyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₅FNO₂ expected [M+H]⁺ = 176.1092) .
  • X-ray Crystallography : Resolves stereochemistry, as seen in analogs like (S)-2-amino-3-(phenylamino)propanoic acid .

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer :

  • Temperature : Store at 0–6°C to prevent thermal degradation of fluorinated moieties .
  • Moisture Sensitivity : Lyophilize hygroscopic derivatives and store under nitrogen .
  • Light Exposure : Protect from UV light to avoid fluorine bond cleavage .

Advanced Research Questions

Q. How do structural modifications in analogs influence collagenase inhibition efficacy?

  • Methodological Answer :

  • IC₅₀ Analysis : Substituent position impacts activity. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid has an IC₅₀ of 1.48 mM, while the 2,6-dichloro analog shows 1.31 mM, suggesting steric effects dominate over electronic factors .

  • Docking Studies : Molecular docking reveals hydrogen bonding between the carbonyl oxygen and Gln215 (bond length: 2.202 Å) and π–π interactions with Tyr201 (4.127 Å). Modifying the fluoroethyl group may alter these interactions .

    Analog Substituent Position IC₅₀ (mM) ΔG (kcal/mol)
    2,4-DichloroOrtho/para1.48-6.4
    2,6-DichloroOrtho/ortho1.31-6.5

Q. How can conflicting data on substituent effects in enzyme inhibition be resolved?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Resolve discrepancies between IC₅₀ and binding energies by simulating ligand-protein interactions over time. For example, similar IC₅₀ values but different ΔG values in dichloro analogs suggest transient binding modes .
  • Free Energy Perturbation (FEP) : Quantify the thermodynamic impact of fluorine substitution on binding affinity .

Q. What in vitro models are suitable for studying pharmacokinetics and metabolite identification?

  • Methodological Answer :

  • Hepatocyte Assays : Use primary human hepatocytes to identify phase I/II metabolites (e.g., 5-fluoro-PINACA 3-methylbutanoic acid is a metabolite of synthetic cannabinoids ).
  • LC-MS/MS Parameters :
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : ESI+ with MRM transitions (e.g., m/z 176 → 132 for quantification).
  • LLOQ : 5 ng/mL in serum/plasma .

Data Contradiction Analysis

Q. Why do analogs with similar IC₅₀ values exhibit divergent molecular interactions in docking studies?

  • Methodological Answer :

  • Binding Kinetics vs. Thermodynamics : While IC₅₀ reflects overall inhibition, ΔG values from docking highlight specific interactions. For example, the 2,4-dichloro analog forms a stronger hydrogen bond (1.961 Å vs. 2.202 Å), compensating for weaker π–π interactions .
  • Experimental Validation : Validate docking results with mutagenesis (e.g., Gln215Ala mutation reduces activity by >50%) .

Synthesis Optimization Table

Step Reagent/Condition Purpose Reference
FluorinationKF/18-crown-6, DMFIntroduce fluoroethyl group
Chiral ResolutionL-Proline, EtOHEnantiomeric purity >99% ee
PurificationReverse-phase HPLCFinal purity >97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.